Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular formula of the related compound “Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is C14H19BO4 . The molecular structure of these types of compounds typically includes a boron atom bonded to two oxygen atoms and a carbon atom, forming a dioxaborolane ring. This ring is further substituted with methyl groups .Scientific Research Applications
Synthesis and Structural Analysis
Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate and its derivatives are primarily utilized in the synthesis and structural analysis of various chemical compounds. One study demonstrates the synthesis of boric acid ester intermediates with benzene rings, emphasizing a three-step substitution reaction. The structures of these compounds were confirmed through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Furthermore, their molecular structures were calculated using density functional theory (DFT), and the results were consistent with X-ray diffraction findings. This research also included an investigation of the molecular electrostatic potential and frontier molecular orbitals of these compounds, revealing some of their physicochemical properties (Huang et al., 2021).
Synthesis of Highly Functionalized Compounds
The chemical compound is also used as a scaffold for synthesizing other highly functionalized chemical structures. For example, it plays a role in the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which are useful scaffolds for creating a range of other specialized chemical compounds (Ruano et al., 2005).
Synthesis of Luminescent Copolymers
Another application of this compound is in the synthesis of luminescent copolymers. A study explored the synthesis of copolymers characterized by molecular weight determination, elemental analysis, and various spectroscopic methods. These copolymers showed absorption peaks at specific wavelengths and displayed emission in both solution and solid states, indicating potential applications in materials science (Cheon et al., 2005).
Conformation and Vibrational Properties Studies
The compound is also significant in studying conformation and vibrational properties of synthesized compounds. A study focused on the synthesis of specific compounds, their structure characterization, and subsequent analysis using DFT to compare with X-ray diffraction results. This comprehensive approach helps in understanding the molecular structure and behavior of such compounds in various conditions (Wu et al., 2021).
Mechanism of Action
Target of Action
Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is a complex organic compound that primarily targets specific biochemical pathways. The compound’s primary targets are often enzymes or receptors involved in these pathways .
Mode of Action
The compound interacts with its targets through a process known as borylation, which involves the addition of a boron atom to a molecule . This interaction can result in changes to the structure and function of the target molecule, potentially altering its activity within the biochemical pathway .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is often used in Suzuki-Miyaura cross-coupling reactions , which are important in the synthesis of various organic compounds. The compound’s action can affect downstream effects in these pathways, potentially leading to changes in cellular function .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific biochemical pathway it is involved in. For example, in Suzuki-Miyaura cross-coupling reactions, the compound can facilitate the formation of new carbon-carbon bonds, which can lead to the synthesis of new organic compounds .
Biochemical Analysis
Biochemical Properties
Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes such as palladium-catalyzed cross-coupling enzymes, facilitating the transfer of boron groups to organic substrates . This interaction is essential for the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. This compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These effects are crucial for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Identifying the threshold effects and optimal dosage is crucial for its safe and effective use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall cellular metabolism. Understanding these pathways is essential for elucidating the compound’s biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical reactions and therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function . Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization can affect the compound’s interactions with biomolecules and its overall biochemical properties.
Properties
IUPAC Name |
methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-9-7-11(12(17)18-6)16-8-10(9)15-19-13(2,3)14(4,5)20-15/h7-8H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHSCVVLWWLIJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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